2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Overview
Description
“2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 174008-48-1 . It has a molecular weight of 209.55 .
Synthesis Analysis
The synthesis of “2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde” can be achieved from 2-chloro-4-iodopyridine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde” has been studied using spectroscopic methods and DFT analysis .Chemical Reactions Analysis
“2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde” can be used in the synthesis of various compounds. For example, it can be used in the preparation of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.4490 and a density of 1.411 g/mL at 25 °C .Scientific Research Applications
Agrochemical Industry
Summary of the Application
Trifluoromethylpyridines, which include “2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde”, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
Results or Outcomes
Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, indicating their widespread use and acceptance in the industry .
Pharmaceutical Industry
Summary of the Application
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Results or Outcomes
Many candidates containing trifluoromethylpyridine are currently undergoing clinical trials, indicating their potential for future use in new drugs .
Synthesis of Aminopyridines
Summary of the Application
Trifluoromethylpyridines can be used as reactants for the preparation of aminopyridines .
Results or Outcomes
The outcome of these reactions is the formation of aminopyridines .
Catalytic Ligand
Summary of the Application
Trifluoromethylpyridines can act as catalytic ligands for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The outcome of these reactions is the formation of tetramethylbiphenyls .
Preparation of (Trifluoromethyl)pyridyllithiums
Summary of the Application
4-(Trifluoromethyl)pyridine, a derivative of trifluoromethylpyridines, can be used in the preparation of (trifluoromethyl)pyridyllithiums .
Results or Outcomes
The outcome of these reactions is the formation of (trifluoromethyl)pyridyllithiums .
Synthesis of Metal-Organic Frameworks (MOFs)
Summary of the Application
4-(Trifluoromethyl)pyridine can also be used in the synthesis of metal-organic frameworks (MOFs) .
Results or Outcomes
The outcome of these reactions is the formation of MOFs .
Synthesis of 4,4’-Bis(trifluoromethyl)-2,2’-Bipyridine
Summary of the Application
“2-Chloro-4-(trifluoromethyl)pyridine” can be used in the synthesis of "4,4’-bis(trifluoromethyl)-2,2’-bipyridine" .
Results or Outcomes
The outcome of these reactions is the formation of "4,4’-bis(trifluoromethyl)-2,2’-bipyridine" .
Synthesis of 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene
Summary of the Application
“2-Chloro-4-(trifluoromethyl)pyridine” can also be used in the synthesis of "1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene" .
Results or Outcomes
The outcome of these reactions is the formation of "1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene" .
Biological and Pharmacological Activities
Summary of the Application
Derivatives of “2-chloroquinoline-3-carbaldehydes”, which are structurally similar to “2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde”, have shown considerable biological and pharmacological activities .
Methods of Application
These compounds are typically used in the formulation of drugs and administered to patients for therapeutic purposes .
Results or Outcomes
These derivatives have shown antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMMXIGICNTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702895 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
CAS RN |
174008-48-1 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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